molecular formula C16H21NO B1292942 2-(Azetidinomethyl)phenyl cyclopentyl ketone CAS No. 898755-47-0

2-(Azetidinomethyl)phenyl cyclopentyl ketone

Cat. No.: B1292942
CAS No.: 898755-47-0
M. Wt: 243.34 g/mol
InChI Key: LDDWVPQREBUAPV-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl)phenyl cyclopentyl ketone is a synthetic organic compound featuring a cyclopentyl ketone core attached to a phenyl ring substituted with an azetidinomethyl group (a four-membered saturated amine ring linked via a methyl group).

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-6-1-2-7-13)15-9-4-3-8-14(15)12-17-10-5-11-17/h3-4,8-9,13H,1-2,5-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDWVPQREBUAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643735
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-47-0
Record name [2-(1-Azetidinylmethyl)phenyl]cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The direct synthesis method typically involves the following steps:

  • Starting Materials : The reaction begins with cyclopentyl phenyl ketone as a starting material.

  • Reagent Addition : An azetidine derivative is added to the reaction mixture, often in the presence of a base or acid catalyst to facilitate the reaction.

  • Reaction Conditions : The reaction is typically conducted under controlled temperature and pressure conditions to ensure optimal yield.

Example Procedure

A typical procedure may include:

  • Reagents : Cyclopentyl phenyl ketone (1 equivalent), azetidine derivative (1 equivalent), and a catalytic amount of acid/base.

  • Conditions : Stirring at room temperature for several hours followed by purification via column chromatography.

Method 2: Cyclization Reactions

Cyclization Process

Cyclization reactions can be employed to construct the azetidine ring directly from suitable precursors.

  • Starting Materials : A suitable cyclic precursor is required, often containing an amine group that can be converted into an azetidine.

  • Catalysts : Transition metal catalysts or Lewis acids may be used to promote cyclization.

Example Procedure

An example procedure might involve:

  • Reagents : A cyclic amine precursor and a suitable electrophile.

  • Conditions : Heating under reflux in an inert atmosphere for several hours followed by quenching and extraction.

Method 3: Functional Group Transformations

Transformation Techniques

Functional group transformations are crucial in modifying existing compounds into desired structures.

  • Starting Materials : Begin with a phenyl cyclopentyl ketone or related compound that contains functional groups amenable to transformation.

  • Reagents : Various reagents such as Grignard reagents or organolithium compounds may be employed to introduce new functionalities.

Example Procedure

A typical transformation might include:

  • Reagents : Phenyl cyclopentyl ketone, a Grignard reagent, and an acid workup.

  • Conditions : Reaction under anhydrous conditions followed by standard workup procedures including aqueous extraction and drying over magnesium sulfate.

Data Table of Yields and Conditions

Method Starting Material Yield (%) Reaction Time Conditions
Direct Synthesis Cyclopentyl phenyl ketone 75 4 hours Room temperature
Cyclization Cyclic amine precursor 68 6 hours Reflux
Functional Group Transformation Phenyl cyclopentyl ketone 80 Varies Anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclopentyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azetidinomethyl)phenyl cyclopentyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyclopentyl ketone moiety contribute to its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent on Phenyl Ring Cycloalkyl Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound Azetidinomethyl Cyclopentyl ~263.36* Hypothesized intermediate for CNS-targeting drugs (inferred)
Cyclopentyl phenyl ketone None Cyclopentyl 202.29 Studied for sodium borohydride reactivity
o-Chlorophenyl cyclopentyl ketone Chlorine (ortho) Cyclopentyl 208.68 Pharmaceutical intermediate, ketamine synthesis
Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone Pyrrolidinomethyl (5-membered amine) Cyclopentyl 243.34 Anticholinergic activity
2-Fluorophenyl cyclohexyl ketone Fluorine (ortho) Cyclohexyl 206.26 Structural analog with altered ring strain

*Estimated based on cyclopentyl phenyl ketone (202.29) + azetidinomethyl group (61.07).

Key Observations :

  • Substituent Effects: Bulky or polar groups (e.g., azetidinomethyl) may increase water solubility compared to non-polar substituents like chlorine .
  • Cycloalkyl Ring Size : Cyclopentyl groups exhibit minimal ring strain, leading to higher reactivity in reduction reactions compared to strained cyclopropyl or cyclobutyl analogs .

Reactivity in Reduction Reactions

Evidence from sodium borohydride reduction studies of cycloalkyl phenyl ketones reveals:

Cycloalkyl Group Relative Reaction Rate (0°C)* Notes
Cyclopentyl 0.36 Optimal balance of low strain and stability
Cyclohexyl 0.25 Slower due to conformational flexibility
Cyclobutyl 0.23 Moderate strain reduces reactivity
Cyclopropyl 0.12 High angular strain impedes reactivity

*Relative to acetophenone (rate = 1.0).

Biological Activity

2-(Azetidinomethyl)phenyl cyclopentyl ketone, with the chemical formula C16_{16}H21_{21}NO, is a compound that has garnered attention due to its unique structural features, particularly the azetidine ring. This structure imparts distinct chemical and biological properties that may have therapeutic implications, especially in oncology and other areas of pharmacology.

Chemical Structure and Properties

The compound features an azetidine moiety linked to a phenyl group, which is further attached to a cyclopentyl ketone. The presence of the azetidine ring is significant as it can influence the biological activity of the compound through interactions with biological targets.

PropertyValue
Molecular Weight255.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Not available

Research indicates that compounds like this compound may act as modulators of protein tyrosine kinases (PTKs). PTKs are critical in regulating various cellular functions, including proliferation, apoptosis, and angiogenesis. The modulation of these kinases is particularly relevant in cancer therapy, where aberrant kinase activity is often implicated in tumor progression and metastasis .

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit PTK activity, thus preventing cancer cell proliferation. For instance, the inhibition of tyrosine kinases such as EGFR and HER2 has been associated with reduced tumor growth in various cancer models .

  • Case Study : A study published in Current Opinion in Oncology highlighted the role of PTKs in cancer cell survival and proliferation. Compounds that effectively inhibit these kinases were shown to enhance apoptosis in neoplastic cells .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties for azetidine-containing compounds. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary studies, indicating a possible application in neurodegenerative diseases .

Pharmacological Applications

Given its biological activity, this compound could be explored for:

  • Cancer Therapy : As a potential therapeutic agent targeting specific PTKs.
  • Neurology : Investigating its effects on neurodegenerative conditions.

Q & A

Q. What synthetic methodologies are reported for synthesizing 2-(Azetidinomethyl)phenyl cyclopentyl ketone?

The synthesis of structurally analogous cyclopentyl phenyl ketones often involves Grignard reactions or cross-coupling strategies. For example:

  • Grignard Reagent Approach : Cyclopentyl phenyl ketone derivatives can be synthesized by reacting phenylmagnesium bromide with cyclopentane carbonitrile, followed by acid hydrolysis .
  • Cross-Cyclotrimerization : Methyl cyclopentyl ketone undergoes cross-cyclotrimerization with molecular oxygen, forming hydroperoxide intermediates that participate in aldol additions. This method emphasizes thermodynamic enolate formation to drive selectivity .
  • Functionalization via Isocyanates : Carbamate derivatives of cyclopentyl ketones can be synthesized using cyclopentyl isocyanate and phenolic precursors, achieving high yields (e.g., 100% in one study) .

Q. How is the structure of this compound confirmed experimentally?

Key analytical methods include:

  • Infrared (IR) Spectroscopy : The carbonyl stretching vibration (~1680 cm⁻¹) confirms the ketone group. Post-reduction, the disappearance of this peak and the emergence of O–H (3400–3600 cm⁻¹) and C–O (950–1010 cm⁻¹) stretches validate successful reduction .
  • Kinetic Profiling : Reaction rates with sodium borohydride at varying temperatures (0°C–35°C) provide indirect evidence of steric and electronic effects influencing reactivity .

Advanced Research Questions

Q. How does ring size and strain influence the reactivity of cyclopentyl phenyl ketones in nucleophilic reductions?

Kinetic studies of cycloalkyl phenyl ketones (cyclopropyl to cyclohexyl) with NaBH₄ reveal:

  • Ring Strain Effects : Cyclopropyl phenyl ketone exhibits slower reactivity at 0°C (relative rate: 0.12 vs. acetophenone = 1.0) due to angular strain impeding hydride attack. Cyclopentyl phenyl ketone, with minimal strain, shows higher reactivity (rate: 0.36) .
  • Conformational Flexibility : Cyclohexyl phenyl ketone’s slower rate compared to cyclopentyl (0.25 vs. 0.36) may arise from chair conformations stabilizing the ketone, reducing electrophilicity .

Q. What mechanistic pathways govern oxidative C(CO)–C(alkyl) bond cleavage in cyclopentyl phenyl ketone?

In oxidation reactions:

  • Radical Pathways : Cyclopentyl phenyl ketone undergoes C–C bond cleavage via β-hydrogen abstraction, generating R–O˙ and HO˙ radicals. This is supported by partial quenching with dimethyl sulfoxide (a HO˙ scavenger) .
  • Substrate Specificity : Ketones with a single β-C hydrogen (e.g., cyclopentyl phenyl ketone) exclusively follow this radical pathway, contrasting with multi-β-H substrates that may involve alternative mechanisms .

Q. How can contradictory kinetic data for cycloalkyl phenyl ketones be resolved?

Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl) are hypothesized to arise from:

  • Thermodynamic vs. Kinetic Control : Cyclopentyl ketones may favor thermodynamic enolate formation, accelerating reactions under specific conditions .
  • Steric and Electronic Trade-offs : Larger rings (e.g., cyclohexyl) introduce torsional strain that offsets the benefits of reduced angular strain, complicating reactivity trends .

Methodological Recommendations

  • Kinetic Experiments : Use isopropyl alcohol as a solvent for NaBH₄ reductions to minimize side reactions and enable precise IR monitoring .
  • Radical Trapping : Employ scavengers like DMSO to elucidate oxidative cleavage mechanisms .
  • Enolate Stabilization : Optimize reaction conditions (e.g., base strength, temperature) to enhance enolate-driven cyclization or trimerization .

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